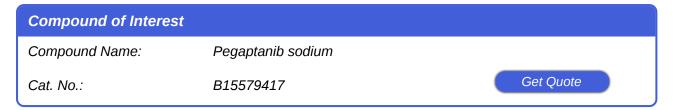


Preclinical Development and Pharmacology of Pegaptanib Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegaptanib sodium, marketed as Macugen®, is a selective vascular endothelial growth factor (VEGF) antagonist. It is a pegylated anti-VEGF aptamer, a single strand of nucleic acid that binds with high specificity and affinity to the 165 isoform of VEGF (VEGF₁₆₅).[1][2] This isoform is a key contributor to pathological angiogenesis and increased vascular permeability, processes that are central to the vision loss associated with neovascular (wet) age-related macular degeneration (AMD).[2] **Pegaptanib sodium** was the first anti-VEGF therapy and the first aptamer to be approved for clinical use, marking a significant milestone in the treatment of ocular vascular diseases.[1][3] This technical guide provides an in-depth overview of the preclinical development and pharmacology of **pegaptanib sodium**, with a focus on its mechanism of action, key in vitro and in vivo studies, pharmacokinetics, and toxicology.

Chemical Structure and Mechanism of Action

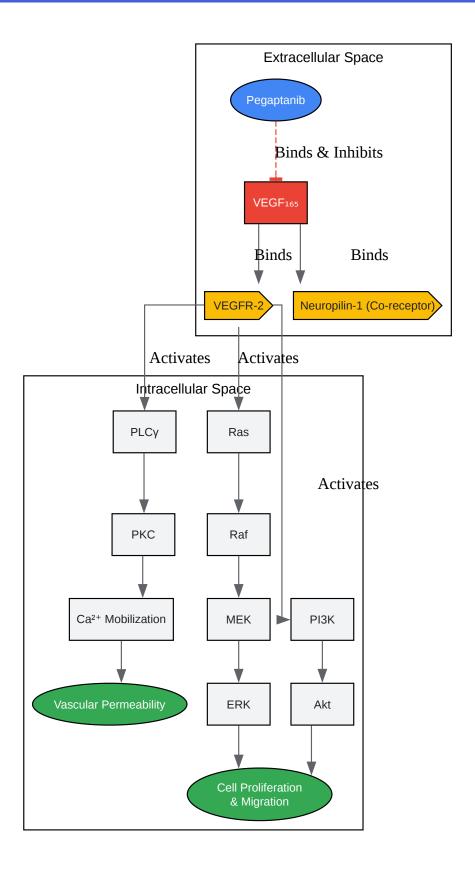
Pegaptanib is a 28-nucleotide RNA aptamer with the sequence 5'-CGG AAU CAG UGA AUG CUU AUA CAU CCG-3'-3'dT.[4] To enhance its stability and pharmacokinetic profile, the aptamer is chemically modified. All pyrimidine nucleosides are 2'-deoxy-2'-fluoro nucleosides, and the purine nucleosides are 2'-O-methylated, modifications that confer resistance to nuclease degradation.[4][5] The 3' end is capped with an inverted deoxy-thymidine.[5] Furthermore, two branched 20-kDa polyethylene glycol (PEG) moieties are covalently linked to the 5' end, which increases its half-life in the vitreous.[6][7]



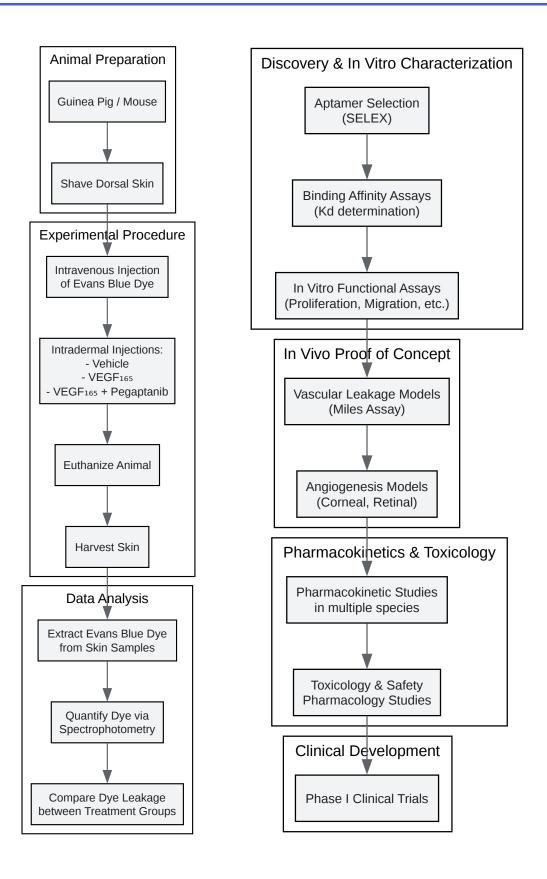
Pegaptanib selectively binds to the heparin-binding domain of the VEGF₁₆₅ isoform, which is not present in other isoforms like VEGF₁₂₁.[6][8] This specific binding prevents VEGF₁₆₅ from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[4][6] The inhibition of this interaction blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and increased vascular permeability.[8]

VEGF Signaling Pathway and Pegaptanib's Point of Intervention









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